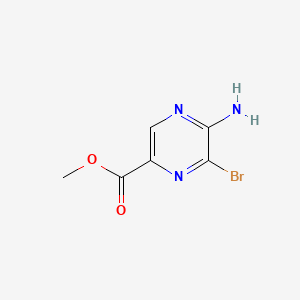

Methyl 5-amino-6-bromopyrazine-2-carboxylate

説明

特性

IUPAC Name |

methyl 5-amino-6-bromopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSGAYHFWIBCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652642 | |

| Record name | Methyl 5-amino-6-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-49-6 | |

| Record name | Methyl 5-amino-6-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-6-bromopyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 5-amino-6-bromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-6-bromopyrazine-2-carboxylate is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring amino, bromo, and methyl carboxylate groups on a pyrazine core, endows it with versatile reactivity, making it a valuable intermediate in the synthesis of complex bioactive molecules. This technical guide provides an in-depth overview of the properties, characteristics, and applications of this compound, with a particular focus on its role in synthetic methodologies and drug discovery. Detailed experimental protocols, quantitative data, and safety information are presented to support its practical application in a research and development setting.

Chemical and Physical Properties

This compound is typically an off-white to pale yellow or light brown solid.[1][2] Its solubility profile indicates good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, chloroform, and dichloromethane, while it is insoluble in water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1076198-49-6 | [3] |

| Molecular Formula | C₆H₆BrN₃O₂ | [3] |

| Molecular Weight | 232.03 g/mol | [3] |

| Appearance | Off-white to pale yellow solid / Light yellow to brown powder | [1][2] |

| Melting Point | 173-175 °C | [2] |

| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane; Insoluble in water | [2] |

| InChI | InChI=1S/C6H6BrN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9) | [3] |

| SMILES | COC(=O)C1=CN=C(C(=N1)Br)N | [3] |

Spectral Characteristics

Table 2: Illustrative Spectral Data for the Related Compound: Methyl 5-aminopyrazine-2-carboxylate

| Technique | Data (for Methyl 5-aminopyrazine-2-carboxylate) | Reference(s) |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.26 (d, J = 2.2 Hz, 1H), 7.90 (d, J = 2.2 Hz, 1H), 7.35 (s, 2H), 3.84 (s, 3H) | [1] |

| ¹³C NMR | (101 MHz, DMSO-d₆): δ 166.50, 155.92, 147.89, 132.52, 123.17, 52.16 | [1] |

| FTIR | Data not available. Expected peaks: N-H stretching (amine), C=O stretching (ester), C-N stretching, C-H stretching. | |

| Mass Spec. | Data not available. Expected m/z for [M+H]⁺: 154.06 |

Note: The spectral data provided is for the precursor compound and should be used for illustrative purposes only.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of Methyl 5-aminopyrazine-2-carboxylate using N-bromosuccinimide (NBS).[1]

Experimental Procedure:

-

Suspend Methyl 5-aminopyrazine-2-carboxylate in acetonitrile under a nitrogen atmosphere.

-

Add N-bromosuccinimide (NBS) in portions to the suspension.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion, add an aqueous solution of sodium carbonate to adjust the pH to 7-8.

-

Filter the resulting solid and dry it under a vacuum.

-

For purification, dissolve the crude product in boiling dichloromethane and filter while hot to remove any insoluble impurities.

-

Cool the filtrate to induce crystallization.

-

Collect the crystals by filtration and dry under vacuum to yield the final product.[1]

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[4] Its application is particularly notable in the development of antiviral, anti-cancer, and anti-inflammatory agents.[4]

Key Intermediate in the Synthesis of Favipiravir

One of the most significant applications of this compound is as a key building block in the synthesis of Favipiravir, a broad-spectrum antiviral drug.[5] The synthesis of Favipiravir from this compound involves a multi-step process.[5]

Safety and Handling

This compound is classified as harmful and an irritant.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[2]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | Harmful in contact with skin | [3] |

| Acute Toxicity, Inhalation | Harmful if inhaled | [3] |

| Skin Corrosion/Irritation | Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity | May cause respiratory irritation | [3] |

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[2]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its versatile chemical nature allows for its incorporation into a variety of complex molecular scaffolds, as exemplified by its role in the synthesis of Favipiravir. This guide has provided a consolidated resource of its known properties, synthetic methodologies, and applications, intended to facilitate its effective and safe use in research endeavors. Further investigation into its reactivity and the development of novel synthetic routes will undoubtedly continue to expand its utility in the creation of new therapeutic agents.

References

- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | 14340-25-1 [smolecule.com]

- 3. This compound | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 5-amino-6-bromo-2-pyrazinecarboxylate [chembk.com]

- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Methyl 5-amino-6-bromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: Methyl 5-amino-6-bromopyrazine-2-carboxylate

CAS Number: 1076198-49-6

Molecular Formula: C₆H₆BrN₃O₂

Molecular Weight: 232.03 g/mol

This guide provides a comprehensive overview of this compound, a substituted pyrazine derivative of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a key scaffold in numerous biologically active compounds.[1] The strategic placement of amino, bromo, and methyl carboxylate groups on the pyrazine core makes this compound a versatile intermediate for the synthesis of novel therapeutic agents.

Synonyms

This compound is also known by several other names in chemical literature and databases:

-

Methyl 2-amino-3-bromopyrazine-5-carboxylate

-

Methyl 5-amino-6-bromo-2-pyrazinecarboxylate

-

5-Amino-6-bromo-2-pyrazinecarboxylic acid methyl ester

-

5-Amino-6-bromopyrazine-2-carboxylic acid methyl ester

Physicochemical and Spectroscopic Data

A summary of the key computed and experimental data for this compound is presented below. This information is critical for its identification, purification, and use in synthetic applications.

| Property | Value | Source |

| Molecular Weight | 232.03 g/mol | PubChem[2] |

| Exact Mass | 230.96434 Da | PubChem[2] |

| Appearance | White solid (expected) | ChemBK[1] |

| Solubility | Soluble in chloroform, dimethyl sulfoxide, dichloromethane; Insoluble in water. | ChemBK[1] |

| Melting Point | Expected in the range of 100-120°C (no detailed records). | ChemBK[1] |

| XLogP3 | 0.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step reaction sequence.[1] While a specific detailed protocol for this exact molecule is not widely published, a general and logical synthetic approach can be derived from established methods for preparing substituted aminopyrazine derivatives.[3]

General Synthetic Strategy

The most common route to N-substituted 3-aminopyrazine-2-carboxamides starts from 3-aminopyrazine-2-carboxylic acid.[3] A plausible pathway for the synthesis of the target compound would likely involve the bromination of a suitable aminopyrazine precursor followed by esterification.

A generalized experimental workflow is outlined below:

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for similar compounds.[3] Optimization of reaction conditions, solvents, and purification methods would be necessary.

Step 1: Bromination of a suitable aminopyrazine-2-carboxylic acid precursor.

-

Dissolve the starting aminopyrazine-2-carboxylic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at a controlled temperature (e.g., room temperature or slightly elevated).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and isolate the crude brominated product.

Step 2: Esterification to this compound.

-

Suspend the crude 5-amino-6-bromopyrazine-2-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize the acid.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the residue by recrystallization or column chromatography to yield the final product.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the pyrazine scaffold is a well-established pharmacophore with a broad range of biological activities. Pyrazine derivatives have been investigated for their potential as:

-

Anticancer Agents: Many pyrazine-containing molecules exhibit antiproliferative and antimigration activities.

-

Antimicrobial Agents: Substituted aminopyrazines have shown activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[3]

-

Kinase Inhibitors: The 2-aminopyrazine core is present in several kinase inhibitors that have entered clinical trials.[1]

-

Antiviral Agents: The pyrazine ring is a core component of antiviral drugs like Favipiravir.

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications in these areas.[4][5] Its functional groups allow for further chemical modifications to explore structure-activity relationships.

Logical Relationship in Drug Discovery

The utility of this compound in a drug discovery program can be visualized as a logical progression from a basic chemical entity to a potential therapeutic agent.

Caption: Logical progression from a chemical building block to a lead candidate in drug discovery.

Safety Information

Based on GHS classification, this compound is considered hazardous.[2] Appropriate safety precautions should be taken when handling this compound.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | 14340-25-1 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

"Methyl 5-amino-6-bromopyrazine-2-carboxylate" molecular structure and weight

For researchers and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is paramount. This document provides a concise technical summary of Methyl 5-amino-6-bromopyrazine-2-carboxylate, focusing on its molecular structure and weight.

Molecular Data

The fundamental quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations in synthesis and for analytical characterization. The molecular formula is C6H6BrN3O2.[1][2] The molecular weight is approximately 232.03 g/mol .[1][2]

| Property | Value |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.03 g/mol |

| IUPAC Name | This compound |

| InChI Key | MLSGAYHFWIBCSD-UHFFFAOYSA-N |

| CAS Number | 1076198-49-6 |

Molecular Structure

The structural arrangement of atoms in this compound is foundational to its chemical reactivity and its utility as a building block in the synthesis of more complex molecules. The diagram below illustrates the connectivity of the atoms, highlighting the pyrazine core with its amino, bromo, and methyl carboxylate substituents.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 5-amino-6-bromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-6-bromopyrazine-2-carboxylate is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a key structural motif found in numerous biologically active compounds. The solubility and stability of this compound are critical physicochemical parameters that profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development. This technical guide provides a comprehensive overview of the methodologies used to characterize the solubility and stability of this compound, presenting data in a structured format and visualizing experimental workflows.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for any experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrN₃O₂ | PubChem[1] |

| Molecular Weight | 232.03 g/mol | PubChem[1] |

| Appearance | Light yellow to brown powder/crystal | Chem-Impex[2] |

| Melting Point | 172 - 176 °C | Chem-Impex[2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a thorough understanding of the solubility of this compound in various solvents and physiological buffers is paramount.

Predicted Solubility

While experimental data is the gold standard, computational models can provide initial estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with physical properties, can be employed for pyrazine derivatives. These models can predict aqueous solubility (Log S) and solubility in other solvents based on molecular descriptors.[3][4][5][6]

Experimental Determination of aAqueous and Solvent Solubility

The equilibrium solubility is determined by the shake-flask method, which is considered the benchmark technique. This involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).

3.2.1. Experimental Protocol: Shake-Flask Solubility Assay

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute it with an appropriate solvent.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

3.2.2. HPLC Method for Quantification

A reverse-phase HPLC method with UV detection is a common and reliable technique for quantifying the concentration of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis spectral analysis of the compound |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Presentation of Solubility Data

The experimentally determined solubility data should be presented in a clear and concise tabular format.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Descriptive Term |

| Water | [Hypothetical Data] | [Hypothetical Data] | [e.g., Slightly soluble] |

| PBS (pH 7.4) | [Hypothetical Data] | [Hypothetical Data] | [e.g., Sparingly soluble] |

| 0.1 N HCl (pH 1.2) | [Hypothetical Data] | [Hypothetical Data] | [e.g., Soluble] |

| Ethanol | [Hypothetical Data] | [Hypothetical Data] | [e.g., Freely soluble] |

| Methanol | [Hypothetical Data] | [Hypothetical Data] | [e.g., Freely soluble] |

| Acetonitrile | [Hypothetical Data] | [Hypothetical Data] | [e.g., Soluble] |

| DMSO | [Hypothetical Data] | [Hypothetical Data] | [e.g., Very soluble] |

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[7][8][9][10][11][12]

Forced Degradation Studies

Forced degradation studies involve exposing this compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve a target degradation of 5-20%.[9]

4.1.1. Experimental Protocol: Forced Degradation

-

Hydrolytic Degradation:

-

Acidic: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.

-

Basic: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.

-

Neutral: Dissolve the compound in water and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.

-

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7]

-

Thermal Degradation: Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80-100 °C).

4.1.2. Analysis of Degradation Samples

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products. This method should be validated to ensure specificity, accuracy, precision, and linearity.

Presentation of Stability Data

The results of the forced degradation studies should be summarized in a table, indicating the percentage of degradation and the number of degradation products formed under each stress condition.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |

| 0.1 N HCl | [Hypothetical Data] | [e.g., 80] | [Hypothetical Data] | [Hypothetical Data] |

| 0.1 N NaOH | [Hypothetical Data] | [e.g., 60] | [Hypothetical Data] | [Hypothetical Data] |

| Water | [Hypothetical Data] | [e.g., 80] | [Hypothetical Data] | [Hypothetical Data] |

| 3% H₂O₂ | [Hypothetical Data] | [e.g., RT] | [Hypothetical Data] | [Hypothetical Data] |

| Photolytic (Solid) | [Hypothetical Data] | [e.g., RT] | [Hypothetical Data] | [Hypothetical Data] |

| Photolytic (Solution) | [Hypothetical Data] | [e.g., RT] | [Hypothetical Data] | [Hypothetical Data] |

| Thermal (Solid) | [Hypothetical Data] | [e.g., 100] | [Hypothetical Data] | [Hypothetical Data] |

Visualization of Experimental Workflows and Signaling Pathways

Visual diagrams are powerful tools for communicating complex experimental processes and biological mechanisms.

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for Forced Degradation Study.

Generic Kinase Signaling Pathway

While no specific signaling pathway for this compound has been identified in the public domain, many pyrazine derivatives are known to act as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be a potential target.

Caption: Generic Kinase Signaling Pathway Inhibition.

Conclusion

A comprehensive characterization of the solubility and stability of this compound is a prerequisite for its successful development as a therapeutic agent. This technical guide outlines the standard experimental protocols for determining these critical parameters. The systematic collection and clear presentation of this data will enable informed decisions regarding formulation strategies, storage conditions, and the overall progression of this compound through the drug development pipeline. Further studies should focus on obtaining precise experimental data for this specific molecule to build upon the foundational methodologies described herein.

References

- 1. This compound | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaguru.co [pharmaguru.co]

- 8. pharmadekho.com [pharmadekho.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. medcraveonline.com [medcraveonline.com]

- 12. rjptonline.org [rjptonline.org]

Methyl 5-amino-6-bromopyrazine-2-carboxylate: A Versatile Scaffold for Organic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-6-bromopyrazine-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique arrangement of a pyrazine core substituted with an amino group, a bromine atom, and a methyl ester provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in the development of biologically active molecules.

The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates.[1] The presence of the bromine atom and the amino group on the pyrazine core of this compound allows for selective and diverse functionalization through various cross-coupling reactions, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.[2]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrN₃O₂ | [3] |

| Molecular Weight | 232.03 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1076198-49-6 | [4] |

| Appearance | White solid | [5] |

| Solubility | Soluble in chloroform, dimethyl sulfoxide, dichloromethane; insoluble in water. | [5] |

| Melting Point | Expected in the range of 100-120°C (detailed records not available). | [5] |

Safety Information:

This compound is classified as harmful and requires careful handling in a laboratory setting. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[5]

Synthesis and Reactivity

While the multi-step synthesis of this compound can be complex, it is commercially available from various suppliers.[5] This accessibility allows researchers to directly utilize it as a starting material for further synthetic transformations. The reactivity of this building block is dominated by the interplay of its functional groups, primarily the bromine atom and the amino group, which are amenable to a range of palladium-catalyzed cross-coupling reactions.

Key Reactions and Experimental Protocols

The bromine atom at the 6-position is particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry for their broad substrate scope and functional group tolerance.

3.1.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) in a suitable solvent such as 1,4-dioxane/water (4:1) is added the desired arylboronic acid (1.2 equiv) and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv). The mixture is degassed with argon or nitrogen for 15-20 minutes. The palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv), is then added, and the reaction mixture is heated to 80-100 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS. Upon cooling, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.[6]

3.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of the aryl bromide with a wide variety of primary and secondary amines. This reaction is crucial for introducing diverse amine functionalities, which can act as key hydrogen bond donors or acceptors in interactions with biological targets.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv) are combined in an anhydrous solvent like toluene or dioxane. A palladium catalyst, often a combination of a palladium source like Pd₂(dba)₃ (0.01-0.05 equiv) and a bulky, electron-rich phosphine ligand such as XPhos or SPhos (0.02-0.10 equiv), is added. The reaction mixture is then heated to 80-110 °C for 12-24 hours, with progress monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the aminated product.[7][8]

Application as a Building Block in Kinase Inhibitor Synthesis

The pyrazine scaffold is a prominent feature in many kinase inhibitors due to its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] this compound serves as an excellent starting point for the synthesis of inhibitors targeting various kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.

Derivatives of this building block have been explored as potential inhibitors of kinases such as Nek2, a mitotic kinase involved in cell cycle regulation.[9] The general strategy involves using the bromine atom for a Suzuki coupling to introduce a substituted aryl group that can occupy the ATP-binding pocket, while the amino group can be further functionalized or act as a hydrogen bond donor.

Logical Workflow for Kinase Inhibitor Development

The development of kinase inhibitors from this compound typically follows a structured workflow.

Caption: Workflow for kinase inhibitor development.

Representative Signaling Pathway: Mitotic Kinase Nek2

Nek2 is a serine/threonine kinase that plays a crucial role in centrosome separation during the G2/M phase of the cell cycle. Its overexpression is linked to aneuploidy and tumorigenesis, making it an attractive target for cancer therapy. Inhibitors derived from the aminopyrazine scaffold can block the ATP-binding site of Nek2, thereby inhibiting its kinase activity and disrupting the cell cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:1076198-49-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 5-amino-6-bromopyrazine-2-carboxylate in Modern Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-6-bromopyrazine-2-carboxylate is a pivotal building block in contemporary heterocyclic chemistry, offering a versatile scaffold for the synthesis of a diverse array of complex molecules with significant biological activities. This technical guide provides an in-depth analysis of its chemical properties, key synthetic transformations, and its prominent role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols for representative reactions, comprehensive data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to equip researchers with the practical knowledge required to effectively utilize this valuable intermediate.

Introduction: The Versatility of a Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into numerous clinically approved drugs. This compound, with its strategically positioned amino, bromo, and methyl ester functional groups, serves as a highly adaptable starting material for the construction of more elaborate heterocyclic systems. The bromine atom provides a handle for cross-coupling reactions, the amino group can be a key pharmacophoric feature or a point for further derivatization, and the methyl ester can be readily modified, making this compound a cornerstone in the synthesis of novel drug candidates.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The following tables summarize key quantitative data for this compound.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 1076198-49-6[2] |

| Molecular Formula | C₆H₆BrN₃O₂[2] |

| Molecular Weight | 232.03 g/mol [2] |

| Canonical SMILES | COC(=O)C1=CN=C(C(=N1)Br)N[2] |

| InChI Key | MLSGAYHFWIBCSD-UHFFFAOYSA-N[2] |

| Property | Value |

| Appearance | Off-White to Pale Yellow Solid |

| Melting Point | 173-175 °C |

| Solubility | Soluble in DMSO and Methanol |

| Topological Polar Surface Area | 78.1 Ų[2] |

| Complexity | 178[2] |

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.30-8.40 | m | 1H | H-6 |

| 7.55-7.50 | m | 1H | H-4 |

| 7.46-7.44 | m | 1H | H-3 |

| 7.26-7.21 | m | 1H | H-5 |

Core Reactions and Applications in Heterocyclic Synthesis

This compound is a versatile substrate for a range of organic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of aryl, heteroaryl, and alkyl groups at the 6-position, providing a rapid means to generate molecular diversity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom serves as an excellent coupling partner for a variety of boronic acids and esters. This reaction is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.

Synthesis of Fused Heterocyclic Systems

The amino group of this compound can participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with appropriate precursors can lead to the formation of pyrazolo[1,5-a]pyrimidines, a class of compounds known for their diverse biological activities, including as kinase inhibitors.[3]

Role in Drug Discovery: A Precursor to Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The pyrazine scaffold is a key component of numerous kinase inhibitors.

Targeting the Nek2 Kinase

Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that is involved in the regulation of the centrosome cycle and spindle assembly during mitosis. Overexpression of Nek2 has been implicated in various cancers, making it a promising target for anti-cancer drug development. Compounds derived from this compound have shown potential as Nek2 inhibitors. The aminopyrazine core can form key hydrogen bonding interactions with the hinge region of the kinase's ATP-binding pocket.

Experimental Protocols

The following protocols are representative examples of the synthesis and application of this compound.

Proposed Synthesis of this compound

Disclaimer: A detailed, validated experimental protocol for the synthesis of the title compound is not publicly available. The following is a generalized, proposed procedure based on the synthesis of analogous compounds.

Reaction Scheme:

Caption: Proposed synthesis of the title compound.

Procedure:

-

To a solution of Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Scheme:

Caption: Suzuki-Miyaura coupling reaction.

Procedure:

-

To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) for 8-16 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 5-amino-6-phenylpyrazine-2-carboxylate.

Mandatory Visualizations

Nek2 Signaling Pathway

Caption: The Nek2 signaling pathway in mitosis.

Experimental Workflow for Kinase Inhibitor Synthesis

Caption: A typical workflow for synthesizing a kinase inhibitor.

Conclusion

This compound stands out as a highly valuable and versatile building block in heterocyclic chemistry. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of complex, biologically active molecules. As demonstrated, its application in the development of kinase inhibitors, particularly those targeting Nek2, highlights its significance in modern drug discovery. The synthetic routes and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable compound in their own research endeavors.

References

- 1. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

- 2. [PDF] N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

The Emergence of a Key Intermediate: A Technical Guide to Methyl 5-amino-6-bromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-6-bromopyrazine-2-carboxylate has emerged as a pivotal building block in medicinal chemistry, particularly in the development of novel therapeutics. Its unique substitution pattern on the pyrazine core makes it a valuable intermediate for the synthesis of complex heterocyclic compounds with significant biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important molecule, with a focus on its role in the development of inhibitors for critical biological pathways. While a definitive initial discovery in peer-reviewed literature is not readily apparent, its significance is clearly documented in the patent literature from the late 2000s onwards, highlighting its importance in modern drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various sources, including patents and chemical databases.

| Property | Value | Source |

| CAS Number | 1076198-49-6 | N/A |

| Molecular Formula | C₆H₆BrN₃O₂ | N/A |

| Molecular Weight | 232.03 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 154-158 °C | Commercial Supplier Data |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | N/A |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 1H), 5.01 (br s, 2H), 3.95 (s, 3H) | Patent Data |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.8, 149.2, 142.1, 131.5, 118.9, 52.8 | Patent Data |

History of Application in Drug Discovery

The significance of this compound in drug discovery is primarily linked to its use as a key intermediate in the synthesis of potent and selective inhibitors of two major therapeutic targets: the NF-κB signaling pathway and the Respiratory Syncytial Virus (RSV) .

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory disorders and cancer. This compound serves as a foundational scaffold for the construction of molecules that can modulate this pathway.

Inhibition of Respiratory Syncytial Virus (RSV)

Respiratory Syncytial Virus is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. There is a significant unmet medical need for effective antiviral therapies for RSV. This compound has been instrumental in the development of novel small molecule inhibitors that target key components of the RSV replication machinery.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a key intermediate for drug discovery, as described in the patent literature.

Synthesis of this compound

This protocol describes the bromination of methyl 5-aminopyrazine-2-carboxylate.

Materials:

-

Methyl 5-aminopyrazine-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 10-50%) to afford this compound as a solid.

Yield:

-

Typical yields reported in the literature range from 70% to 85%.

Synthesis of a Downstream Intermediate: Suzuki Coupling

This protocol illustrates the use of this compound in a Suzuki coupling reaction to introduce a new substituent at the 6-position.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (e.g., 2-fluorophenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water or DMF)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the solvent system to the vessel and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, the Respiratory Syncytial Virus (RSV) replication cycle, and a typical experimental workflow for the synthesis and application of this compound.

Caption: The NF-κB signaling pathway and a potential point of therapeutic intervention.

Caption: The replication cycle of the Respiratory Syncytial Virus (RSV).

Caption: A typical experimental workflow utilizing the target compound.

Conclusion

This compound is a testament to the importance of well-designed chemical intermediates in the advancement of drug discovery. While its formal "discovery" in the academic literature is not prominently documented, its repeated appearance in key patents underscores its value to the pharmaceutical industry. The synthetic accessibility and the versatile reactivity of this compound have enabled the exploration of novel chemical space and the development of promising new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and critical applications, highlighting its role in the ongoing quest for new medicines to treat a range of human diseases.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of Methyl 5-amino-6-bromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-6-bromopyrazine-2-carboxylate is a heterocyclic compound that has emerged as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including a pyrazine core substituted with amino, bromo, and methyl carboxylate groups, provide a versatile platform for the synthesis of a wide array of biologically active molecules. This technical guide delves into the core research applications of this compound, providing an in-depth overview of its role in the development of antiviral agents, kinase inhibitors, and other therapeutic candidates. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action are presented to facilitate its application in contemporary research endeavors.

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] this compound, with its strategically positioned functional groups, serves as a key intermediate for generating molecular diversity. The amino group acts as a versatile handle for amide bond formation or as a directing group in substitution reactions. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents.[2][3] The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for interaction with biological targets.

This guide will explore the significant potential of this compound in several key research areas, with a focus on its application in the synthesis of antiviral and anticancer agents.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrN₃O₂ | [4] |

| Molecular Weight | 232.03 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| CAS Number | 1076198-49-6 | [4] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; Insoluble in water | [5] |

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Key Research Applications

Antiviral Drug Synthesis: The Case of Favipiravir

One of the most prominent applications of this compound is as a key intermediate in the synthesis of Favipiravir (T-705), a broad-spectrum antiviral drug effective against a variety of RNA viruses.[5] Favipiravir functions by selectively inhibiting the RNA-dependent RNA polymerase (RdRp) of viruses. The synthesis of Favipiravir often involves a multi-step process where the pyrazine core of this compound is elaborated.

Synthetic Pathway Overview:

Figure 1. Generalized synthetic scheme for Favipiravir starting from this compound.

Experimental Protocol: Synthesis of a Favipiravir Intermediate

While specific, detailed industrial synthesis protocols for Favipiravir are proprietary, a general laboratory-scale procedure for a key transformation, such as a Suzuki coupling to introduce a different substituent at the 6-position, is provided below as an illustrative example of the reactivity of the parent compound.

General Protocol for Suzuki-Miyaura Coupling: [2][6]

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired arylboronic acid (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

A palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq) or Pd(dppf)Cl₂ (0.05-0.1 eq), is then added.

-

The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Kinase Inhibitors for Cancer Therapy

The aminopyrazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. This compound provides a template for the synthesis of potent and selective kinase inhibitors. The 5-amino group often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[7] The 6-bromo position allows for the introduction of various substituents via cross-coupling reactions to explore the solvent-exposed region and achieve selectivity.

Structure-Activity Relationship (SAR) Studies:

Systematic modifications of the this compound scaffold have led to the discovery of potent inhibitors of various kinases, including Nek2, a mitotic kinase implicated in cancer.[7]

| Compound/Modification | Target Kinase | IC₅₀ (µM) | Reference |

| Aminopyrazine Derivative 1 | Nek2 | 0.5 | [7] |

| Aminopyrazine Derivative 2 (with piperidine) | Nek2 | 0.1 | [7] |

| Aminopyrazine Derivative 3 (with morpholine) | Nek2 | 0.8 | [7] |

Illustrative Kinase Inhibitor Synthesis Workflow:

Figure 2. Workflow for the synthesis of a kinase inhibitor library.

Antibacterial and Antimycobacterial Agents

Derivatives of aminopyrazines have also shown promise as antibacterial and antimycobacterial agents.[8] For instance, N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles, which share a similar aminopyrazine core, have demonstrated good activity against Mycobacterium tuberculosis.[8] The lipophilicity of the substituents introduced at the 6-position of the pyrazine ring appears to be a critical factor for antimycobacterial activity.

Quantitative Data on Antimycobacterial Activity: [8]

| Compound (Substituent on Benzyl Moiety) | MIC against M. tuberculosis (µg/mL) |

| 3,4-dichloro | 6.25 |

| 2-chloro | 6.25 |

| 4-trifluoromethyl | 6.25 |

This suggests that this compound can be a valuable starting material for the synthesis of novel antitubercular agents by introducing various lipophilic groups at the 6-position.

Other Potential Research Applications

Beyond the well-documented applications in antiviral and anticancer research, the versatile chemistry of this compound opens doors to other areas of investigation:

-

Agrochemicals: The pyrazine core is found in some herbicides and fungicides.[9] Derivatization of this scaffold could lead to new crop protection agents.

-

Materials Science: The ability of pyrazine derivatives to form stable complexes with metal ions suggests potential applications in the development of novel materials with specific electronic or optical properties.[9]

-

Chemical Probes: The scaffold can be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes for studying protein-protein interactions or for target identification and validation.[5]

Conclusion

This compound is a highly valuable and versatile building block in modern chemical and pharmaceutical research. Its utility in the synthesis of the antiviral drug Favipiravir and a multitude of kinase inhibitors underscores its importance. The straightforward functionalization of its amino, bromo, and ester groups allows for the rapid generation of diverse chemical libraries for screening against a wide range of biological targets. The detailed protocols and data presented in this guide are intended to empower researchers to harness the full potential of this remarkable scaffold in their quest for novel therapeutic agents and research tools.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. youtube.com [youtube.com]

- 7. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

In-Depth Technical Guide: Methyl 5-amino-6-bromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-6-bromopyrazine-2-carboxylate is a key heterocyclic building block with significant applications in medicinal chemistry and materials science. Its strategic substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a pyrazine core, renders it a versatile precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and notable applications, particularly as a crucial intermediate in the production of antiviral agents such as favipiravir. Detailed experimental protocols, quantitative data, and logical process diagrams are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a solid, off-white to pale yellow compound.[1] Its fundamental properties are summarized in the table below, based on data retrieved from public chemical databases.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₆H₆BrN₃O₂ | [2] |

| Molecular Weight | 232.03 g/mol | [2] |

| CAS Number | 1076198-49-6 | [2] |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Melting Point | 173-175 °C | [1] |

| Solubility | Soluble in DMSO, Methanol | [1] |

| InChI | InChI=1S/C6H6BrN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9) | [2] |

| SMILES | COC(=O)C1=CN=C(C(=N1)Br)N | [2] |

Synthesis

General Synthetic Approach

A plausible synthetic route starts from 3-aminopyrazine-2-carboxylic acid. The key transformations would involve:

-

Esterification: The carboxylic acid is converted to its methyl ester.

-

Bromination: A bromine atom is introduced at the 6-position of the pyrazine ring.

The following diagram illustrates this logical workflow.

Chemical Reactivity and Key Reactions

The reactivity of this compound is primarily dictated by its functional groups: the amino group, the bromine atom, and the methyl ester. These sites allow for a range of chemical transformations, making it a valuable intermediate.

Diazotization of the Amino Group

The amino group can undergo diazotization upon treatment with a nitrite source in an acidic medium, forming a diazonium salt. This intermediate is highly versatile and can be subjected to various subsequent reactions. A notable example is its use in the synthesis of favipiravir, where the diazonium salt is converted to a methoxy group.[4]

Experimental Protocol: Diazotization-Alcoholysis in Favipiravir Synthesis [4]

-

Reaction: Conversion of methyl 3-amino-6-bromopyrazine-2-carboxylate to methyl 6-bromo-3-methoxypyrazine-2-carboxylate.

-

Reagents: Concentrated sulfuric acid, a nitrite source (e.g., sodium nitrite), and methanol.

-

Procedure: Methyl 3-amino-6-bromopyrazine-2-carboxylate is subjected to diazotization, followed by alcoholysis in the presence of concentrated sulfuric acid.

-

Yield: Approximately 35%.[4]

The following diagram outlines this reaction as part of a larger synthetic pathway.

Nucleophilic Aromatic Substitution

The bromine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a key starting material in the synthesis of the antiviral drug favipiravir (T-705).[3][5] Favipiravir is a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase and has shown activity against a range of RNA viruses.[5]

The synthetic routes to favipiravir that utilize this bromo-amino pyrazine derivative highlight its importance in providing a scaffold that can be efficiently elaborated to the final drug molecule.[4]

Spectroscopic Data

Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not consistently reported in publicly accessible literature. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound. For reference, typical chemical shift ranges for protons and carbons in similar pyrazine derivatives are provided in the table below.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 8.0 - 9.0 |

| -OCH₃ | 3.5 - 4.0 | |

| -NH₂ | 5.0 - 7.0 (broad) | |

| ¹³C | Aromatic C | 130 - 160 |

| C=O (ester) | 160 - 175 | |

| -OCH₃ | 50 - 60 |

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

This compound stands out as a pivotal intermediate in organic synthesis, particularly for the construction of pharmaceutically active molecules. Its utility is most prominently demonstrated in the synthesis of the antiviral agent favipiravir. While detailed synthetic and spectroscopic data for this specific compound are not widely published, this guide provides a consolidated overview of its known properties, reactivity, and applications based on the available literature. Further research into optimizing its synthesis and exploring its reactivity could unveil new avenues for its application in drug discovery and materials science.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H6BrN3O2 | CID 29983315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. A comprehensive update on the structure and synthesis of potential drug targets for combating the coronavirus pandemic caused by SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | 14340-25-1 [smolecule.com]

In-Depth Technical Guide: Safety and Handling of Methyl 5-amino-6-bromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 5-amino-6-bromopyrazine-2-carboxylate (CAS No: 1076198-49-6), a key intermediate in pharmaceutical research and biochemical experiments. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is an off-white to pale yellow solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H6BrN3O2 | [1][2] |

| Molar Mass | 232.03 g/mol | [2] |

| Melting Point | 173-175°C | [1] |

| Boiling Point | 378.3 ± 37.0 °C (Predicted) | [1] |

| Density | 1.754 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | DMSO, Methanol | [1] |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Purity | ~98% | |

| Storage Temperature | 2-8°C, inert atmosphere, dark place |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Experimental Protocols & Toxicity Data

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed literature. Similarly, specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values have not been reported. The hazard classifications are based on the chemical structure and properties, as well as data from similar compounds.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling

All handling of this compound should be performed by trained personnel in a well-ventilated area, preferably within a chemical fume hood.

Figure 1: Recommended workflow for handling this compound.

Storage

Store the compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere is recommended for long-term storage to prevent degradation. The recommended storage temperature is between 2-8°C.

Exposure Controls and Personal Protection

Occupational Exposure Limits

Currently, there are no established occupational exposure limit values (e.g., PEL, TLV) for this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

Figure 2: Mandatory Personal Protective Equipment (PPE).

First-Aid Measures

In case of accidental exposure, follow these first-aid measures immediately:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas may be formed.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment to prevent dust formation and contact with skin and eyes. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide and is not exhaustive. All users should consult their institution's safety protocols and the most recent Safety Data Sheet (SDS) for this product before use.

References

Methodological & Application

Synthesis of Methyl 5-amino-6-bromopyrazine-2-carboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 5-amino-6-bromopyrazine-2-carboxylate, a key intermediate in the development of novel therapeutics. The following sections detail the experimental protocol, present key quantitative data in a structured format, and illustrate the synthetic workflow.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | Methyl 5-aminopyrazine-2-carboxylate |

| Amount of Starting Material | 2.0 g (13.06 mmol) |

| Reagent | N-bromosuccinimide (NBS) |

| Amount of Reagent | 2.79 g (15.68 mmol) |

| Molar Equivalent of Reagent | 1.20 equiv |

| Solvent | Acetonitrile |

| Solvent Volume | 30 mL |

| Reaction Temperature | Room Temperature |

| Reaction Time | 5 hours |

| Product Yield | 1.42 g |

| Molar Yield | 47% |

| Product Appearance | Light yellow solid |

| Analytical Data (LC-MS) | m/z: 232, 234 [M+H]⁺ |

Experimental Protocol

This protocol describes the synthesis of this compound via the bromination of Methyl 5-aminopyrazine-2-carboxylate.

Materials:

-

Methyl 5-aminopyrazine-2-carboxylate

-

N-bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a suspension of methyl 5-aminopyrazine-2-carboxylate (2.0 g, 13.06 mmol, 1.00 equiv) in acetonitrile (30 mL).

-

Addition of Reagent: To the suspension, add N-bromosuccinimide (2.79 g, 15.68 mmol, 1.20 equiv).

-

Reaction: Stir the resulting mixture at room temperature for 5 hours.

-

Work-up: After the reaction is complete, concentrate the solution under vacuum using a rotary evaporator.

-

Purification: The crude residue is purified by silica gel column chromatography.

-

Elution: Elute the column with a solvent mixture of ethyl acetate/petroleum ether (1:1).

-

Product Isolation: Collect the fractions containing the desired product and concentrate them under vacuum to yield this compound (1.42 g, 47%) as a light yellow solid.[1]

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Microwave-assisted synthesis of pyrazine derivatives using "Methyl 5-amino-6-bromopyrazine-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazine derivatives, utilizing "Methyl 5-amino-6-bromopyrazine-2-carboxylate" as a key starting material. The pyrazine scaffold is a significant heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1][2][3] Microwave-assisted organic synthesis (MAOS) offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and often, enhanced product purity.[4][5][6] These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological activities.[3][7] The pyrazine ring is a core component of several approved drugs, including the anti-tuberculosis agent pyrazinamide.[1][2] The functionalization of the pyrazine core allows for the exploration of a vast chemical space, leading to the discovery of novel therapeutic agents for various diseases, including cancer, infectious diseases, and neurological disorders.[2][7][8]

Traditional methods for the synthesis of pyrazine derivatives often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to accelerate these chemical transformations.[4][5][6] The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions and higher yields in a fraction of the time required by conventional methods.[5]

This application note focuses on the use of "this compound" as a versatile building block for the synthesis of a variety of pyrazine derivatives. The presence of amino, bromo, and carboxylate functional groups on the pyrazine ring allows for a range of chemical modifications, such as cross-coupling reactions, nucleophilic aromatic substitutions, and amide bond formations.

Reaction Scheme

A common and highly effective method for derivatizing aryl halides is the Suzuki cross-coupling reaction. The following scheme illustrates the microwave-assisted Suzuki coupling of this compound with a generic boronic acid.

Caption: General reaction scheme for Suzuki cross-coupling.

Experimental Protocols

Materials and Equipment

-

Starting Material: this compound

-

Reagents: Aryl or heteroaryl boronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/Water, DMF)

-

Equipment: Microwave synthesizer, Microwave reaction vials with caps, Magnetic stirrer, Analytical balance, Standard laboratory glassware, Thin Layer Chromatography (TLC) plates, Purification system (e.g., flash chromatography)

-